molecular formula C63H92O6 B056915 2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate CAS No. 99660-94-3

2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate

Cat. No.: B056915
CAS No.: 99660-94-3
M. Wt: 945.4 g/mol
InChI Key: SHYCFZYQNVKAAU-UZBXBHHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Trieicosapentaenoyl-rac-glycerol is a glycerol ester of eicosapentaenoic acid, which is an omega-3 fatty acid. This compound is known for its significant biological activities, including the reduction of leukotriene B4 production and platelet aggregation .

Scientific Research Applications

1,2,3-Trieicosapentaenoyl-rac-glycerol has a wide range of scientific research applications:

Preparation Methods

1,2,3-Trieicosapentaenoyl-rac-glycerol can be synthesized through the esterification of glycerol with eicosapentaenoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Industrial production methods may involve enzymatic processes to achieve higher specificity and yield .

Chemical Reactions Analysis

1,2,3-Trieicosapentaenoyl-rac-glycerol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include hydroperoxides, reduced glycerides, and substituted glycerides .

Mechanism of Action

The mechanism of action of 1,2,3-Trieicosapentaenoyl-rac-glycerol involves its incorporation into cell membranes, where it can modulate the production of eicosanoids such as leukotrienes and prostaglandins. This modulation leads to reduced inflammation and platelet aggregation. The molecular targets include enzymes involved in eicosanoid synthesis, such as cyclooxygenase and lipoxygenase .

Comparison with Similar Compounds

1,2,3-Trieicosapentaenoyl-rac-glycerol is unique due to its specific esterification with eicosapentaenoic acid. Similar compounds include:

These compounds share similar biological activities but differ in their fatty acid composition, which influences their specific effects and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate can be achieved through a multi-step reaction pathway that involves the protection and deprotection of functional groups, as well as the coupling of various intermediates.", "Starting Materials": [ "5-hydroxy-2,3-dihydroxypropyl acetate", "5-bromo-1-pentene", "icosapentaenoic acid", "di-tert-butyl dicarbonate", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "1-hydroxybenzotriazole", "palladium on carbon", "hydrogen gas", "magnesium", "diethyl ether", "bromine" ], "Reaction": [ "Protection of the hydroxyl group in 5-hydroxy-2,3-dihydroxypropyl acetate with di-tert-butyl dicarbonate and triethylamine to form 5-(tert-butoxycarbonyloxy)-2,3-dihydroxypropyl acetate", "Bromination of icosapentaenoic acid with bromine to form 5-bromoicosapentaenoic acid", "Coupling of 5-bromoicosapentaenoic acid with 5-(tert-butoxycarbonyloxy)-2,3-dihydroxypropyl acetate using N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole to form 5-[(2,3-dihydroxypropoxy)carbonyl]-2-[(5-bromo-1-pentenyl)oxy]-3-hydroxypropyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate", "Reduction of the alkene in 5-[(2,3-dihydroxypropoxy)carbonyl]-2-[(5-bromo-1-pentenyl)oxy]-3-hydroxypropyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate using palladium on carbon and hydrogen gas to form 2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate", "Formation of the Grignard reagent from magnesium and 5-bromo-1-pentene in diethyl ether", "Addition of the Grignard reagent to 2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate to form 2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate bis(pent-5-en-1-yl)magnesium" ] }

CAS No.

99660-94-3

Molecular Formula

C63H92O6

Molecular Weight

945.4 g/mol

IUPAC Name

2,3-bis[[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate

InChI

InChI=1S/C63H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,34-39,43-48,60H,4-6,13-15,22-24,31-33,40-42,49-59H2,1-3H3/b10-7-,11-8-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-,38-35-,39-36-,46-43-,47-44-,48-45-

InChI Key

SHYCFZYQNVKAAU-UZBXBHHFSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC(OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC

physical_description

Solid

Synonyms

(5Z,5’Z,5’’Z,8Z,8’Z,8’’Z,11Z,11’Z,11’’Z,14Z,14’Z,14’’Z,17Z,17’Z,17’’Z)-5,8,11,14,17-eicosapentaenoic acid, 1,2,3-propanetriyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate
Reactant of Route 2
Reactant of Route 2
2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate
Reactant of Route 3
Reactant of Route 3
2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate
Reactant of Route 4
Reactant of Route 4
2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate
Reactant of Route 5
Reactant of Route 5
2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate
Reactant of Route 6
Reactant of Route 6
2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.